3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate is a complex organic compound that combines the structural features of benzothiazole and coumarin Benzothiazole is a heterocyclic compound containing both sulfur and nitrogen, while coumarin is a fragrant organic chemical compound in the benzopyrone chemical class
Preparation Methods
The synthesis of 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Derivative: The benzothiazole moiety can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Coumarin Synthesis: Coumarin derivatives are often synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Chemical Reactions Analysis
3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate can undergo various chemical reactions, including:
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to study enzyme inhibition and protein-ligand interactions.
Material Science: The compound’s unique structural properties make it suitable for use in the development of organic semiconductors and fluorescent materials.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and proteins, inhibiting their activity by binding to their active sites. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate include other benzothiazole and coumarin derivatives. For example:
2-Arylbenzothiazoles: These compounds share the benzothiazole core and exhibit similar biological activities, such as anti-cancer and anti-bacterial properties.
Coumarin Derivatives: Compounds like 7-hydroxycoumarin and 4-methylcoumarin have similar structural features and are used in various medicinal and industrial applications.
The uniqueness of this compound lies in its combined structural features, which provide a broader range of applications and enhanced biological activity compared to individual benzothiazole or coumarin derivatives .
Biological Activity
The compound 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate is a derivative of benzothiazole and chromone, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a benzothiazole moiety linked to a chromone structure. Its chemical formula is C21H19N2O4S, and it features several functional groups that contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those similar to our compound. For instance, research has shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms involving apoptosis and cell cycle arrest.
Key Findings:
- Cell Proliferation Inhibition: The compound significantly reduced cell viability in cancer cell lines when tested using the MTT assay.
- Apoptosis Induction: Flow cytometry analysis indicated that the compound promotes apoptosis in cancer cells, evidenced by increased annexin V staining.
- Cytokine Modulation: It also downregulated pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models, suggesting anti-inflammatory properties alongside anticancer effects .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Key Signaling Pathways: Similar compounds have been shown to inhibit the AKT and ERK signaling pathways, which are crucial for cancer cell survival and proliferation.
- Cell Cycle Arrest: The compound induces G1 phase arrest in the cell cycle, preventing further division and proliferation of cancer cells .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related benzothiazole derivatives.
Case Studies
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Study on Antitumor Activity:
- Researchers synthesized a series of benzothiazole derivatives and evaluated their biological activity against various cancer cell lines. The study found that certain modifications to the benzothiazole structure significantly enhanced anticancer activity.
- The lead compound exhibited IC50 values in the micromolar range against A431 and A549 cells, indicating potent anticancer properties.
- Inflammation Model:
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl] 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4S/c1-11(2)19(22)24-13-8-7-12-9-14(20(23)25-16(12)10-13)18-21-15-5-3-4-6-17(15)26-18/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFFWZAJVYVDGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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